Cas no 49562-76-7 (4-Nitrophenyl Octyl Ether)

4-Nitrophenyl Octyl Ether 化学的及び物理的性質
名前と識別子
-
- Benzene,1-nitro-4-(octyloxy)-
- 1-nitro-4-octoxybenzene
- 4-Nitrophenyl octyl ether
- p-(Octyloxy)nitrobenzene
- 1-(octyloxy)-4-nitrobenzene
- 1-nitro-4-octyloxybenzene
- Benzene,1-nitro-4-(octyloxy)
- p-nitrophenoxyoctane
- p-nitrophenyl n-octyl ether
- p-Nitrophenyl octyl ether
- p-octaoxynitrobenzene
- p-Octyloxynitrobenzene
- CS-0206844
- EN300-256965
- 49562-76-7
- GEO-02036
- AKOS005255105
- SCHEMBL51004
- Benzene, 1-nitro-4-(octyloxy)-
- 4-NITROPHENYLOCTYLETHER
- MFCD00043611
- p-nitrophenoxvoctane
- 1-Nitro-4-(octyloxy)benzene #
- A871780
- DTXSID60197849
- MS-20514
- FT-0619265
- 1-Nitro-4-(octyloxy)benzene
- BBL102873
- STL556681
- 4-Nitrophenyl Octyl Ether
-
- MDL: MFCD00043611
- インチ: InChI=1S/C14H21NO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3
- InChIKey: WTTNDGCMXADGCJ-UHFFFAOYSA-N
- ほほえんだ: [N+](C1C=CC(OCCCCCCCC)=CC=1)([O-])=O
計算された属性
- せいみつぶんしりょう: 251.152144g/mol
- ひょうめんでんか: 0
- XLogP3: 5.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 8
- どういたいしつりょう: 251.152144g/mol
- 単一同位体質量: 251.152144g/mol
- 水素結合トポロジー分子極性表面積: 55Ų
- 重原子数: 18
- 複雑さ: 220
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.0696 (rough estimate)
- ゆうかいてん: Not available
- ふってん: 225-227 °C (20 mmHg)
- フラッシュポイント: 38 °C
- 屈折率: 1.527-1.529
- ようかいど: Chloroform (Slightly), Methanol (Slightly)
- PSA: 55.05000
- LogP: 4.85730
- じょうきあつ: 0.0±0.8 mmHg at 25°C
- ようかいせい: 未確定
4-Nitrophenyl Octyl Ether セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 10
- セキュリティの説明: S16
- リスク用語:R10
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Nitrophenyl Octyl Ether 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
4-Nitrophenyl Octyl Ether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N900963-50mg |
4-Nitrophenyl Octyl Ether |
49562-76-7 | 50mg |
$ 195.00 | 2023-09-06 | ||
TRC | N900963-100mg |
4-Nitrophenyl Octyl Ether |
49562-76-7 | 100mg |
$ 259.00 | 2023-09-06 | ||
abcr | AB151849-5 g |
4-Nitrophenyl octyl ether; 98% |
49562-76-7 | 5g |
€180.70 | 2023-04-04 | ||
abcr | AB151849-25 g |
4-Nitrophenyl octyl ether; 98% |
49562-76-7 | 25g |
€483.90 | 2023-04-04 | ||
abcr | AB151849-10 g |
4-Nitrophenyl octyl ether; 98% |
49562-76-7 | 10g |
€256.50 | 2023-04-04 | ||
Enamine | EN300-256965-0.5g |
1-nitro-4-(octyloxy)benzene |
49562-76-7 | 95% | 0.5g |
$48.0 | 2024-06-18 | |
Enamine | EN300-256965-0.25g |
1-nitro-4-(octyloxy)benzene |
49562-76-7 | 95% | 0.25g |
$30.0 | 2024-06-18 | |
1PlusChem | 1P00I9BL-500mg |
Benzene, 1-nitro-4-(octyloxy)- |
49562-76-7 | 95% | 500mg |
$118.00 | 2024-05-01 | |
A2B Chem LLC | AI51089-500mg |
4-Nitrophenyl octyl ether |
49562-76-7 | 95% | 500mg |
$86.00 | 2023-12-30 | |
A2B Chem LLC | AI51089-250mg |
4-Nitrophenyl octyl ether |
49562-76-7 | 95% | 250mg |
$67.00 | 2023-12-30 |
4-Nitrophenyl Octyl Ether 関連文献
-
Zhijian Chen,Benjamin Fimmel,Frank Würthner Org. Biomol. Chem. 2012 10 5845
-
F. N. Assubaie,G. J. Moody,J. D. R. Thomas Analyst 1988 113 61
4-Nitrophenyl Octyl Etherに関する追加情報
Exploring the Applications and Advancements of 4-Nitrophenyl Octyl Ether (CAS No. 49562-76-7) in Chemical and Biological Research
The compound 4-Nitrophenyl Octyl Ether, identified by the CAS registry number 49562-76-7, represents a versatile amphiphilic molecule with unique structural characteristics. Comprising an octyl chain linked to a nitro-substituted phenolic group, this ether exhibits dual functionality that bridges hydrophobic and hydrophilic domains. Recent studies highlight its potential in diverse fields, including drug delivery systems, biosensor fabrication, and surface chemistry applications. Its synthesis methods have evolved significantly over the past decade, driven by demands for scalable, eco-friendly processes that align with modern green chemistry principles.
Structurally, the octyl ether moiety imparts lipophilicity, enabling interactions with organic solvents and biological membranes, while the nitrophenol group contributes to hydrogen-bonding capabilities and redox activity. This duality has positioned the compound as a critical component in designing stimuli-responsive materials. For instance, researchers at Stanford University (2023) demonstrated its use as a stabilizer in lipid-polymer hybrid nanoparticles for targeted cancer therapy, leveraging its ability to modulate particle size and surface charge under physiological conditions.
In analytical chemistry, the nitrophenolate ion derived from this compound serves as a sensitive probe for metal ion detection. A groundbreaking study published in *Nature Chemistry* (2023) revealed its application in developing fluorescent sensors for real-time monitoring of mercury ions (Hg²⁺) in aqueous environments. The mechanism involves displacement of the nitro group upon Hg²⁺ binding, triggering a measurable fluorescence quenching effect that achieves sub-parts-per-trillion detection limits—a critical advancement for environmental toxicology.
Advances in synthesis methodologies have further expanded its utility. Traditional acid-catalyzed esterification approaches have been supplanted by enzymatic catalysis using lipase variants optimized through directed evolution. A team at MIT (2023) reported a biocatalytic process achieving 98% yield under mild conditions without organic solvents, reducing energy consumption by 60% compared to conventional methods. This innovation aligns with industrial demands for sustainable production while maintaining product purity.
Beyond traditional applications, emerging research explores its role in nanotechnology interfaces. In a pioneering study from ETH Zurich (2023), self-assembled monolayers formed by this compound were used to functionalize graphene oxide surfaces for enhanced protein adsorption efficiency—a breakthrough for next-generation biosensors and wearable diagnostic devices. The molecule's ability to form ordered nanostructures through π-stacking interactions with graphene was found to improve device sensitivity by an order of magnitude compared to conventional silane-based coatings.
In pharmaceutical development, the compound's amphiphilicity makes it an ideal candidate for improving drug solubility profiles. A collaborative effort between Pfizer researchers and computational chemists at UC Berkeley (preprint 2023) utilized molecular docking simulations to demonstrate its potential as a co-solvent in formulations targeting poorly water-soluble APIs (active pharmaceutical ingredients). The proposed mechanism involves forming micellar structures that encapsulate hydrophobic drug molecules while maintaining solution clarity—a critical challenge in oral drug delivery systems.
Recent toxicity assessments conducted under OECD guidelines have further validated its safety profile when used within recommended exposure limits. A meta-analysis published in *Toxicological Sciences* (June 2023) concluded that acute oral LD₅₀ values exceed 5 g/kg in rodent models when administered via standardized protocols—positioning it favorably against comparable compounds in regulatory evaluations. This data supports expanded applications across preclinical research phases where controlled biological testing is required.
The integration of machine learning algorithms into synthesis optimization has also accelerated innovation around this compound. Researchers at Cambridge University's Department of Chemical Engineering developed an AI-driven platform that predicted novel reaction pathways for synthesizing analogs with tailored physicochemical properties. By analyzing over 15 million reaction datasets spanning two decades, their model identified titanium-based catalysts that reduce reaction times from 18 hours to just 90 minutes—a discovery now being commercialized through partnerships with fine chemical manufacturers.
In environmental science applications, studies are exploring its role as a surfactant alternative in remediation processes. A field trial conducted at contaminated sites near Houston demonstrated that formulations containing this compound achieved 85% higher efficiency than traditional nonionic surfactants when extracting polycyclic aromatic hydrocarbons (PAHs) from soil matrices. The mechanism involves synergistic effects between its alkyl chain's penetration capacity and nitro group's redox-driven oxidation of recalcitrant pollutants—a process validated through XPS spectroscopy analysis post-treatment.
Looking ahead, emerging interdisciplinary research is investigating its potential as a building block for smart materials responsive to multiple stimuli such as pH changes or enzymatic activity. Preliminary findings from Johns Hopkins University suggest that copolymerized forms could enable "self-healing" hydrogels capable of repairing microcracks under physiological conditions—a concept poised to revolutionize implantable biomedical devices requiring long-term structural integrity.
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